molecular formula C26H23N3O2S B3513289 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3513289
M. Wt: 441.5 g/mol
InChI Key: BZSMGEXGJXOEAH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrimidinone ring, and a benzothiophene ring . Indoles are a class of compounds that are part of many biologically active substances, including neurotransmitters like serotonin .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using Fischer indole synthesis or Madelung synthesis . The pyrimidinone ring could be formed through a Biginelli reaction . The benzothiophene ring could be synthesized through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the indole ring is electron-rich and could undergo electrophilic substitution reactions . The carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings could make the compound relatively nonpolar and insoluble in water .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c30-22(28-15-14-17-8-4-6-12-20(17)28)16-29-24(18-9-2-1-3-10-18)27-25-23(26(29)31)19-11-5-7-13-21(19)32-25/h1-4,6,8-10,12H,5,7,11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMGEXGJXOEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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